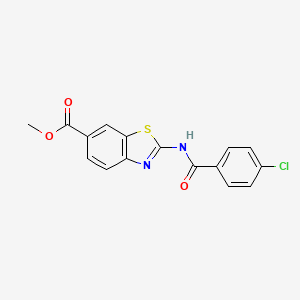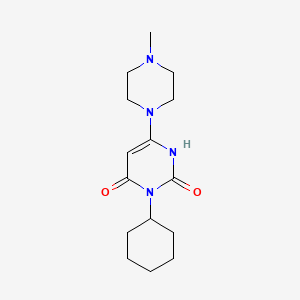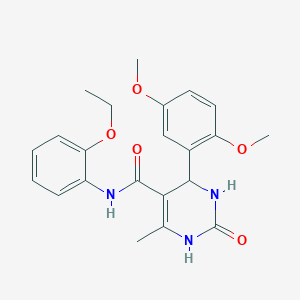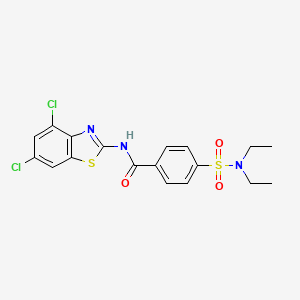![molecular formula C18H13ClN2O2S B6579305 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine CAS No. 922853-89-2](/img/structure/B6579305.png)
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine, or 3-BMP for short, is an organic compound with a wide range of applications in scientific research. It is a member of the benzodioxole family and is commonly used in drug development, organic synthesis, and biochemistry. 3-BMP is a versatile compound that has been used in a variety of experiments, from investigating the mechanism of action of drugs to studying the effects of environmental toxins.
Scientific Research Applications
3-BMP has a wide range of applications in scientific research. It has been used in drug development to investigate the mechanism of action of drugs, as well as in organic synthesis to create novel molecules. Additionally, 3-BMP has been used in biochemistry to study the effects of environmental toxins and to investigate the effects of different molecules on biological systems. 3-BMP has also been used in drug discovery, as it can be used to identify new compounds that may have beneficial effects on the human body.
Mechanism of Action
The mechanism of action of 3-BMP is not yet fully understood, but it is believed to act as an agonist at certain receptors in the body. Specifically, 3-BMP is thought to bind to the G-protein-coupled receptors, which are involved in a variety of physiological processes, such as the regulation of blood pressure, the regulation of cell growth, and the regulation of neurotransmission. Additionally, 3-BMP has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMP are not yet fully understood, but it is believed to have a variety of effects on the body. In animal studies, 3-BMP has been shown to reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease. Additionally, 3-BMP has been shown to have an anti-cancer effect, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, 3-BMP has been shown to have an anti-diabetic effect, as it has been shown to reduce blood glucose levels and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The use of 3-BMP in lab experiments has several advantages. First, it is a relatively inexpensive compound that is widely available, making it easy to obtain for most experiments. Second, it is a versatile compound that can be used in a variety of experiments, from drug development to organic synthesis. Finally, it is a relatively safe compound that has been used in a wide range of experiments without any significant side effects.
However, 3-BMP also has some limitations for lab experiments. First, it is not a very potent compound, so it may not be suitable for experiments that require high concentrations of the compound. Second, it is not very soluble in water, so it may not be suitable for experiments that require the compound to be dissolved in aqueous solutions. Finally, it is not very stable, so it may not be suitable for experiments that require the compound to be stored for long periods of time.
Future Directions
The potential future directions for 3-BMP are vast, as it has a wide range of applications in scientific research. One potential future direction is the development of new drugs that are based on the structure of 3-BMP. Additionally, 3-BMP could be used in the development of new compounds for organic synthesis, as well as in the development of compounds that can be used to study the effects of environmental toxins. Finally, 3-BMP could be used in the development of compounds that can be used to investigate the biochemical and physiological effects of different molecules on the human body.
Synthesis Methods
3-BMP can be synthesized in a variety of ways, but the most common method is the reaction of 2-chlorophenylmethylsulfanyl pyridazine with 1,3-benzodioxole. This reaction is carried out in a two-step process, first by combining the two reactants in a solvent, and then by heating the mixture to a temperature of approximately 100°C. The reaction can also be performed in the presence of a catalyst, such as pyridine, to increase the rate of reaction. The resulting product is a white to off-white powder, which can then be purified by recrystallization.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2-chlorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-14-4-2-1-3-13(14)10-24-18-8-6-15(20-21-18)12-5-7-16-17(9-12)23-11-22-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITFLZSNLGYJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chlorobenzyl)thio)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
![N-[(furan-2-yl)methyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B6579255.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6579270.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B6579280.png)

![4-{[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B6579287.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)

![2-(4-chlorophenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide](/img/structure/B6579319.png)
